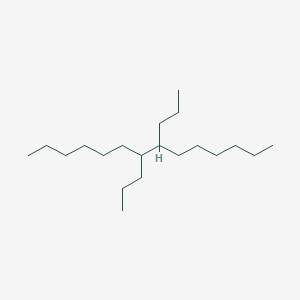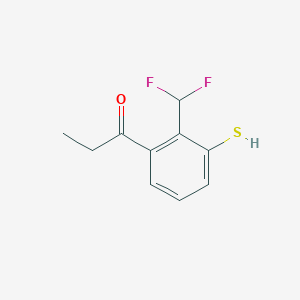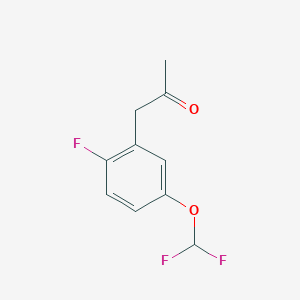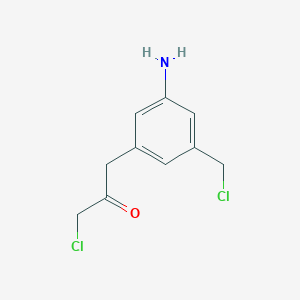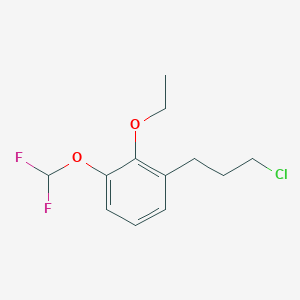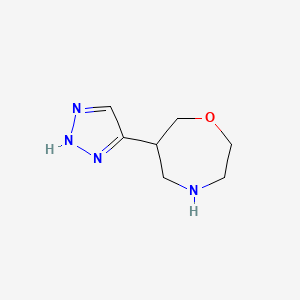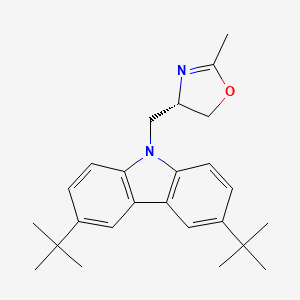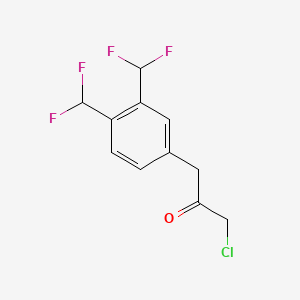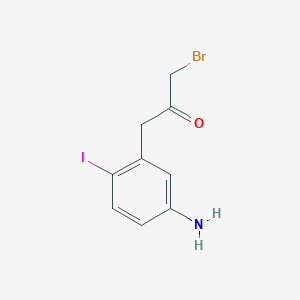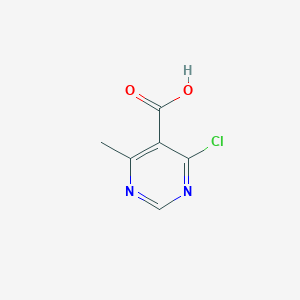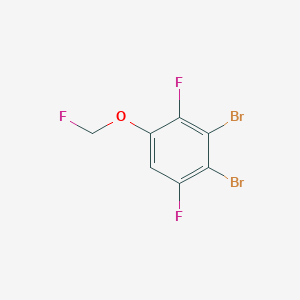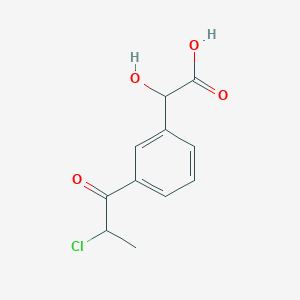
1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated propanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a propanone derivative followed by the introduction of the carboxy(hydroxy)methyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
科学研究应用
1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation or microbial growth. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom instead of chlorine.
1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-iodopropan-1-one: Features an iodine atom instead of chlorine.
Uniqueness: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorine atom may influence its reactivity and interactions compared to its bromine, fluorine, or iodine analogs.
属性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC 名称 |
2-[3-(2-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(12)9(13)7-3-2-4-8(5-7)10(14)11(15)16/h2-6,10,14H,1H3,(H,15,16) |
InChI 键 |
BBWIEEAAPSHQIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC(=C1)C(C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
